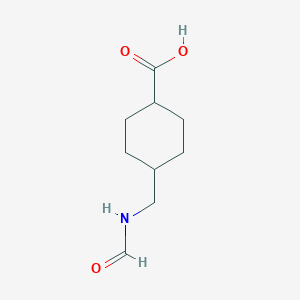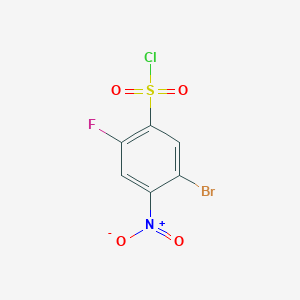
5-Bromo-2-fluoro-4-nitrobenzenesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-fluoro-4-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C6H2BrClFNO4S. It is a derivative of benzenesulfonyl chloride, featuring bromine, fluorine, and nitro substituents on the benzene ring. This compound is primarily used in organic synthesis and as an intermediate in the preparation of various chemical products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-4-nitrobenzenesulfonyl chloride typically involves the sulfonylation of 5-Bromo-2-fluoro-4-nitrobenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process involves the following steps:
Nitration: 5-Bromo-2-fluorobenzene is nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.
Sulfonylation: The nitrated product is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and safety.
化学反应分析
Types of Reactions
5-Bromo-2-fluoro-4-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (R-NH2) are commonly used under mild conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under atmospheric pressure.
Coupling Reactions: Boronic acids (R-B(OH)2) with palladium catalysts (Pd(PPh3)4) in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
Aminobenzenesulfonyl Chlorides: Formed from the reduction of the nitro group.
Biaryl Compounds: Formed from coupling reactions.
科学研究应用
5-Bromo-2-fluoro-4-nitrobenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 5-Bromo-2-fluoro-4-nitrobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates.
相似化合物的比较
Similar Compounds
4-Nitrobenzenesulfonyl Chloride: Lacks the bromine and fluorine substituents, making it less versatile in certain synthetic applications.
2-Bromo-4-nitrobenzenesulfonyl Chloride: Similar structure but lacks the fluorine substituent.
5-Bromo-2,4-difluorobenzenesulfonyl Chloride: Contains an additional fluorine substituent, altering its reactivity and applications.
Uniqueness
5-Bromo-2-fluoro-4-nitrobenzenesulfonyl chloride is unique due to the presence of both bromine and fluorine substituents, which enhance its reactivity and versatility in organic synthesis. The combination of these substituents allows for selective reactions and the formation of complex molecules that are not easily accessible using other compounds.
属性
分子式 |
C6H2BrClFNO4S |
|---|---|
分子量 |
318.51 g/mol |
IUPAC 名称 |
5-bromo-2-fluoro-4-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2BrClFNO4S/c7-3-1-6(15(8,13)14)4(9)2-5(3)10(11)12/h1-2H |
InChI 键 |
XRUYKMBRXYUSHS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1F)S(=O)(=O)Cl)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


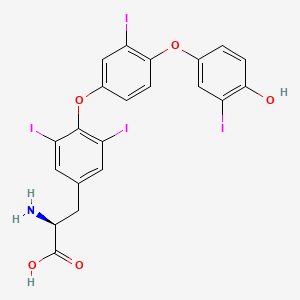
![(2S,4R,5R,8S,10R,11S,12R,13R,14R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B15293030.png)
![7-[(E)-2-cyclohexyl-2-phenylethenyl]-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole](/img/structure/B15293032.png)
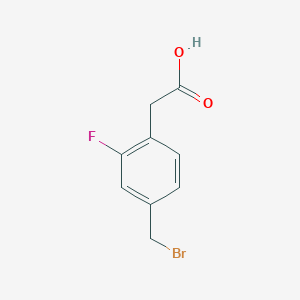
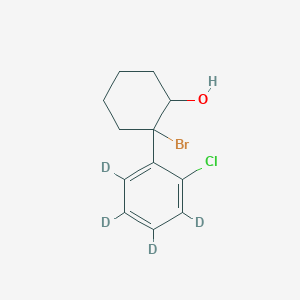
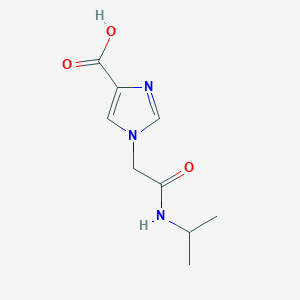
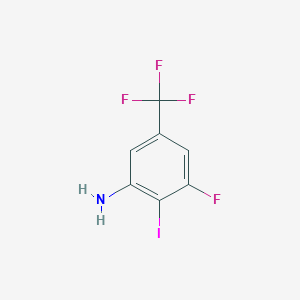
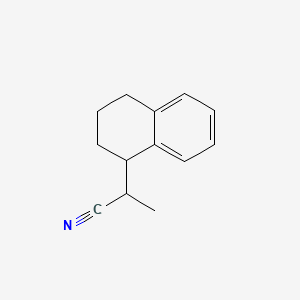
![(alphaR,gammaS)-gamma-Amino-alpha-methyl-[1,1'-biphenyl]-4-pentanoic Acid Methyl Ester Hydrochloride](/img/structure/B15293063.png)
![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Hydroxy-2-phenylpropanoate](/img/structure/B15293064.png)
